Dimethyl 3-(benzylamino)pentanedioate

説明

BenchChem offers high-quality Dimethyl 3-(benzylamino)pentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-(benzylamino)pentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dimethyl 3-(benzylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-18-13(16)8-12(9-14(17)19-2)15-10-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPPXKVQTUVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 3-(benzylamino)pentanedioate

Foreword

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of dimethyl 3-(benzylamino)pentanedioate. This tertiary amine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The methodology detailed herein is grounded in the well-established principles of reductive amination, offering high yields and operational simplicity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing not only a step-by-step protocol but also the underlying scientific rationale for the experimental design.

Introduction and Strategic Overview

The synthesis of dimethyl 3-(benzylamino)pentanedioate can be approached through several synthetic strategies. The most prominent of these are the conjugate addition of benzylamine to an unsaturated pentanedioate derivative and the reductive amination of a keto-pentanedioate. This guide will focus on the latter approach due to its widespread applicability, high efficiency, and the ready availability of the starting materials.[1][2][3]

The core of this synthesis is the formation of a carbon-nitrogen bond between benzylamine and dimethyl 3-oxopentanedioate. This transformation is achieved through a two-step, one-pot process: the initial formation of an iminium intermediate followed by its in-situ reduction.[2] The choice of reducing agent is critical to the success of the reaction, with various borohydride reagents being suitable candidates.

Reaction Mechanism and Rationale

The chosen synthetic route is the reductive amination of dimethyl 3-oxopentanedioate with benzylamine. This reaction proceeds in two key stages:

-

Imine/Iminium Ion Formation: Benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of dimethyl 3-oxopentanedioate. This is followed by the elimination of a water molecule to form a Schiff base (imine). Under mildly acidic conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion.

-

Reduction: The iminium ion is then reduced by a hydride-donating reagent to yield the final tertiary amine product.

The overall reaction is illustrated in the following scheme:

Caption: Reductive amination pathway for the synthesis of dimethyl 3-(benzylamino)pentanedioate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of dimethyl 3-(benzylamino)pentanedioate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethyl 3-oxopentanedioate | C₇H₁₀O₅ | 174.15 | 10.0 g | 0.0574 |

| Benzylamine | C₇H₉N | 107.15 | 6.15 g (6.3 mL) | 0.0574 |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 14.6 g | 0.0689 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Reaction Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add dimethyl 3-oxopentanedioate (10.0 g, 0.0574 mol) and dissolve it in dichloromethane (150 mL).

-

Addition of Benzylamine: Add benzylamine (6.15 g, 0.0574 mol) to the solution at room temperature with stirring.

-

Formation of Imine: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: In a separate beaker, carefully add sodium triacetoxyborohydride (14.6 g, 0.0689 mol) to the reaction mixture in portions over 15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is typically effective in isolating the pure dimethyl 3-(benzylamino)pentanedioate.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure of the product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the desired compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Safety Considerations

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled with care, and contact with water should be avoided until the quenching step.

-

Benzylamine is a corrosive and combustible liquid. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

The reductive amination of dimethyl 3-oxopentanedioate with benzylamine provides a reliable and high-yielding route to dimethyl 3-(benzylamino)pentanedioate. The procedure outlined in this guide is straightforward and utilizes readily available reagents, making it suitable for a standard organic synthesis laboratory. The final product is a versatile intermediate with potential applications in various areas of chemical research and development.

References

-

Corradini, P., et al. (1975). Synthesis and characterization of poly‐n‐alkylmalonamides: Formation of a partially disordered layer structure. Journal of Polymer Science. Available at: [Link]

- Kantlehner, W. (n.d.).

-

Reductive Amination. (n.d.). Synple Chem. Available at: [Link]

- Shaaban, A., et al. (2021). Preparation and Characterization of some Polyalkylarylamines. Mansoura Engineering Journal, 13(2), Article 18.

-

Reductive Amination. (2014, February 14). BYU ScholarsArchive. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2015, April 23). Beilstein Journals. Available at: [Link]

- Direct asymmetric α C(sp3)

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PMC.

-

Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (n.d.). ResearchGate. Available at: [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl 3-(benzylamino)pentanedioate

Molecular Structure and Significance

Dimethyl 3-(benzylamino)pentanedioate is a diester and a secondary amine. Its structure is characterized by a central pentanedioate (glutarate) backbone, with a benzylamino group at the 3-position and two methyl ester functionalities at the termini. The interplay of these functional groups is expected to give rise to a unique spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

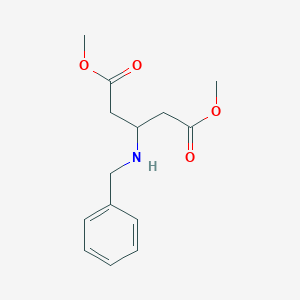

Figure 1. 2D structure of dimethyl 3-(benzylamino)pentanedioate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of dimethyl 3-(benzylamino)pentanedioate provides valuable insights into the electronic environment of each proton.

Experimental Protocol (Predicted Data Acquisition)

The predicted ¹H NMR data presented below were generated using computational algorithms that rely on large databases of experimentally determined chemical shifts. These algorithms, often employing methods like HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning, correlate structural fragments with their known NMR properties to predict the spectrum of a novel compound.[1][2]

Figure 3. Workflow for the prediction of the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The predicted chemical shifts (δ) are reported in ppm relative to TMS in CDCl₃.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 172.5 | Ester Carbonyl Carbon (-C=O) |

| 2 | 139.0 | Quaternary Aromatic Carbon (C-CH₂) |

| 3 | 128.5 | Aromatic CH |

| 4 | 128.0 | Aromatic CH |

| 5 | 127.0 | Aromatic CH |

| 6 | 58.0 | Methine Carbon (-CH(N)-) |

| 7 | 51.5 | Methyl Ester Carbon (-OCH₃) |

| 8 | 51.0 | Benzyl Carbon (-CH₂-Ph) |

| 9 | 38.0 | Methylene Carbon (-CH₂-C=O) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Ester Carbonyl Carbons (1): The signal at the most downfield position (around 172.5 ppm) is characteristic of the ester carbonyl carbons.

-

Aromatic Carbons (2, 3, 4, 5): The signals between 127.0 and 139.0 ppm are assigned to the carbons of the phenyl ring. The quaternary carbon attached to the benzyl methylene group is expected at the most downfield position within this range.

-

Methine Carbon (6): The signal around 58.0 ppm is attributed to the methine carbon directly bonded to the nitrogen atom.

-

Methyl Ester Carbons (7): The signal at approximately 51.5 ppm corresponds to the two equivalent carbons of the methyl ester groups.

-

Benzyl Carbon (8): The signal for the benzylic methylene carbon is predicted to be around 51.0 ppm.

-

Methylene Carbons (9): The signal at approximately 38.0 ppm is assigned to the two equivalent methylene carbons adjacent to the ester groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol (Predicted Data Acquisition)

Predicted IR spectra are typically generated using computational chemistry methods, such as Density Functional Theory (DFT). These calculations model the vibrational frequencies of the molecule's bonds. [3]

Figure 4. Workflow for the prediction of the IR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp | N-H stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch |

| 1735-1750 | Strong, Sharp | C=O stretch (ester) |

| 1600, 1495 | Medium | C=C stretch (aromatic ring) |

| 1150-1250 | Strong | C-O stretch (ester) |

| 1100-1200 | Medium | C-N stretch (amine) |

Interpretation of the Predicted IR Spectrum

-

N-H Stretch: A characteristic absorption band for the secondary amine N-H bond is expected in the region of 3300-3400 cm⁻¹.

-

C-H Stretches: The spectrum will show absorptions for both aromatic (3000-3100 cm⁻¹) and aliphatic (2850-3000 cm⁻¹) C-H stretching vibrations.

-

C=O Stretch: A very strong and sharp absorption band between 1735-1750 cm⁻¹ is the most prominent feature and is indicative of the two ester carbonyl groups.

-

Aromatic C=C Stretches: Absorptions around 1600 and 1495 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

C-O and C-N Stretches: Strong absorptions in the fingerprint region, between 1150-1250 cm⁻¹ and 1100-1200 cm⁻¹, are expected for the C-O stretching of the ester groups and the C-N stretching of the amine, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol (Predicted Data Acquisition)

Mass spectra can be predicted based on known fragmentation rules for different functional groups. Computational tools can simulate the ionization and subsequent fragmentation of a molecule to predict the resulting mass spectrum.

Figure 5. Workflow for the prediction of the mass spectrum.

Predicted Mass Spectrometry Data

The molecular formula of dimethyl 3-(benzylamino)pentanedioate is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol .

| m/z | Predicted Relative Intensity | Possible Fragment |

| 265 | Moderate | [M]⁺ (Molecular Ion) |

| 206 | High | [M - COOCH₃]⁺ |

| 174 | High | [M - CH₂COOCH₃]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 265. Its presence and intensity depend on the ionization method used.

-

Loss of a Methoxycarbonyl Group: A significant fragment at m/z 206 would correspond to the loss of a methoxycarbonyl radical (•COOCH₃) from the molecular ion.

-

Loss of a Carbomethoxymethyl Group: A prominent peak at m/z 174 is predicted, resulting from the cleavage of the bond between C3 and C4, with the loss of a •CH₂COOCH₃ radical.

-

Tropylium Ion: The base peak (most intense peak) is predicted to be at m/z 91, which corresponds to the highly stable tropylium cation, a characteristic fragment of benzyl-containing compounds.

-

Phenyl Ion: A peak at m/z 77, corresponding to the phenyl cation, is also expected from the fragmentation of the benzyl group.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of dimethyl 3-(benzylamino)pentanedioate. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, offer a comprehensive understanding of the molecule's structural features. While predicted data serves as a valuable guide, it is imperative that these predictions are validated by experimental data once the compound is synthesized and purified. This guide should serve as a robust starting point for any researcher or scientist working with or targeting the synthesis of this and related compounds.

References

-

Mnova NMRPredict. Mestrelab Research S.L.

-

Bruker Mnova Predict. Bruker Corporation.

-

ChemDraw. Revvity Signals Software.

-

Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian.

-

Modgraph NMRPredict Desktop. Modgraph Consultants Ltd.

-

nmrshiftdb2.

-

NMRdb.org.

-

Simulate and predict NMR spectra.

-

Protheragen IR Spectrum Prediction.

-

CFM-ID Spectra Prediction.

Sources

Structural Elucidation of Dimethyl 3-(benzylamino)pentanedioate via 1H NMR Spectroscopy

Executive Summary & Mechanistic Context

Dimethyl 3-(benzylamino)pentanedioate (also referred to as dimethyl 3-(benzylamino)glutarate) is a highly versatile synthetic intermediate. It is predominantly utilized in the construction of complex, biologically active nitrogenous frameworks, including piperidine derivatives and functionalized bicyclo[3.3.1]nonanes [1]. The compound is typically synthesized via a telescoped reductive amination sequence reacting dimethyl 1,3-acetonedicarboxylate with benzylamine, followed by reduction using sodium borohydride or sodium cyanoborohydride [2, 3].

For researchers and drug development professionals, confirming the structural integrity and purity of this intermediate is a critical quality control gate. This guide provides an in-depth analysis of the compound's 1 H Nuclear Magnetic Resonance (NMR) spectrum, detailing the stereochemical causality behind its complex splitting patterns and establishing a self-validating protocol for spectral acquisition.

Theoretical Framework & Stereochemical Causality

To interpret the 1 H NMR spectrum of dimethyl 3-(benzylamino)pentanedioate accurately, one must look beyond the basic connectivity ( CH3OOC−CH2−CH(NHBn)−CH2−COOCH3 ) and analyze the molecule's three-dimensional symmetry.

The Prochiral Center and Diastereotopicity: The central methine carbon (C3) is bonded to an amine group, a hydrogen atom, and two identical methyl acetate arms ( −CH2COOCH3 ). Because the two arms are structurally identical, the molecule possesses a plane of symmetry (assuming rapid inversion of the secondary amine), rendering the two methylene groups (C2 and C4) enantiotopic to one another.

However, the two protons within each individual methylene group are diastereotopic . If one were to theoretically substitute one of these protons with a deuterium atom, the C3 carbon would become a stereocenter, yielding a pair of diastereomers depending on which proton was replaced. Because they reside in distinct magnetic environments, these diastereotopic protons are chemically and magnetically non-equivalent.

Causality in the Spectrum: Instead of a simple doublet resulting from coupling to the adjacent methine proton, the methylene protons present as a complex ABX spin system. They couple to each other with a large geminal coupling constant ( Jgem≈15 Hz) and to the methine proton with distinct vicinal coupling constants ( Jvic≈5−8 Hz), resulting in a complex multiplet or overlapping doublets of doublets (dd) in the 2.50–2.65 ppm region.

Synthetic pathway and stereochemical logic dictating the NMR spectrum.

Quantitative Data Presentation: 1 H NMR Assignments

The following table summarizes the theoretical and empirically expected 1 H NMR chemical shifts for dimethyl 3-(benzylamino)pentanedioate acquired in CDCl3 at 400 MHz.

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |

| 7.20 – 7.35 | Multiplet (m) | 5H | - | Aromatic protons ( −C6H5 ) |

| 3.80 | Singlet (s) | 2H | - | Benzylic methylene ( Ph−CH2−N ) |

| 3.65 | Singlet (s) | 6H | - | Ester methoxy groups ( 2×−OCH3 ) |

| 3.35 | Multiplet (m) | 1H | - | Central methine ( −CH(NH)− ) |

| 2.50 – 2.65 | Multiplet (m) / ABX | 4H | Jgem≈15 , Jvic≈6 | Diastereotopic methylenes ( 2×−CH2− ) |

| 1.80 | Broad Singlet (br s) | 1H | - | Secondary amine ( −NH− ), D2O exchangeable |

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that accurately captures the complex coupling of the diastereotopic protons, the following step-by-step methodology must be strictly adhered to. This protocol incorporates self-validating checks to prevent misinterpretation caused by poor sample preparation or instrument shimming.

Step 1: Sample Preparation & Filtration

-

Weigh exactly 15–20 mg of the purified dimethyl 3-(benzylamino)pentanedioate.

-

Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Critical Step: Filter the solution through a tight glass wool plug directly into a high-quality 5 mm NMR tube. Particulate matter creates magnetic susceptibility gradients that will artificially broaden the complex multiplet at 2.50 ppm, obscuring the ABX coupling.

Step 2: Instrument Tuning and Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Execute Automatic Tuning and Matching (ATM) specifically for the 1 H channel to optimize probe sensitivity.

-

Lock the spectrometer to the deuterium resonance of CDCl3 (7.26 ppm).

-

Perform gradient Z-shimming. Validation Gate: Check the TMS peak at 0.00 ppm. The width at half-height ( w1/2 ) must be < 1.0 Hz. If it is wider, re-shim the instrument.

Step 3: Acquisition Parameters

-

Set the spectral width to 12 ppm (-2 to 10 ppm).

-

Set the relaxation delay ( D1 ) to a minimum of 2.0 seconds. While protons relax quickly, a sufficient D1 ensures that the integration ratios between the fast-relaxing methyl protons and the slower-relaxing aromatic protons remain strictly quantitative.

-

Acquire 16 to 32 transients (scans).

Step 4: Processing and Spectral Validation

-

Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing the resolution of the methylene multiplets.

-

Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a polynomial baseline correction.

-

Validation Gate: Integrate the spectrum. The ratio of the methoxy singlet (~3.65 ppm) to the benzylic singlet (~3.80 ppm) to the aromatic multiplet (~7.30 ppm) must be exactly 6 : 2 : 5 . Any deviation indicates the presence of unreacted starting materials (e.g., excess benzylamine or dimethyl 1,3-acetonedicarboxylate).

Self-validating experimental workflow for 1H NMR acquisition.

Conclusion

The 1 H NMR spectrum of dimethyl 3-(benzylamino)pentanedioate is a classic example of how hidden symmetry and prochiral centers dictate spectral complexity. By understanding the diastereotopic nature of the methylene protons and adhering to a rigorous, self-validating acquisition protocol, researchers can confidently verify the synthesis of this crucial intermediate, ensuring the downstream viability of complex drug-development pipelines.

References

- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.National Institutes of Health (NIH) / PMC.

- Scalable NonAqueous Process to Prepare Water Soluble 3-Amino...ResearchGate.

- Green Chemistry Program Nomination Table - US EPA.United States Environmental Protection Agency (EPA).

Comprehensive 13C NMR Analysis of Dimethyl 3-(benzylamino)pentanedioate: A Technical Guide

Executive Summary

Dimethyl 3-(benzylamino)pentanedioate (commonly known as dimethyl 3-(benzylamino)glutarate) is a highly versatile synthon extensively utilized in medicinal chemistry for the synthesis of piperidines, glutarimides, and β -amino acid derivatives. Accurate structural elucidation of this intermediate is critical for downstream pharmaceutical development. This whitepaper provides an in-depth, authoritative guide to the 13 C Nuclear Magnetic Resonance (NMR) analysis of this molecule. As a Senior Application Scientist, I have structured this guide not merely as a list of chemical shifts, but as a self-validating analytical system , detailing the causality behind experimental parameter selection and the mechanistic rationale for spectral assignments.

Molecular Architecture & Spin System Dynamics

The molecular formula of dimethyl 3-(benzylamino)pentanedioate is C 14 H 19 NO 4 . From an NMR perspective, the molecule possesses a distinct plane of symmetry across the C3 methine carbon, which simplifies the spin system.

-

Symmetry Equivalences: The two ester carbonyls (C1, C5), the two α -methylene groups (C2, C4), and the two ester methoxy groups (-OCH 3 ) are chemically and magnetically equivalent.

-

Spectral Bottleneck: The molecule presents a unique analytical challenge in the 51–54 ppm region. The ester methoxy carbons (-OCH 3 ), the benzyl methylene carbon (-CH 2 -Ph), and the glutarate methine carbon (C3) all resonate within this narrow window[1]. Standard broadband-decoupled 13 C NMR cannot unambiguously resolve these assignments, necessitating phase-edited multipulse sequences like DEPT-135[2].

Figure 1: Spin system logic and carbon equivalence mapping based on DEPT-135 phase editing.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, NMR acquisition must follow a self-validating workflow. A single 13 C spectrum is prone to misinterpretation; therefore, orthogonal experiments must be used to validate the primary data[3].

Sample Preparation & Instrument Calibration

-

Sample Concentration: Dissolve 25–30 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: While 1 H NMR requires <5 mg, the low natural abundance of 13 C (1.1%) demands a higher concentration to achieve an acceptable signal-to-noise (S/N) ratio within a practical timeframe[3].

-

Probe Tuning & Matching: Perform automated or manual tuning of the probe to the exact resonance frequency of the sample. Causality: This maximizes RF power transfer, ensuring the 90° and 180° pulses are perfectly calibrated, which is strictly required for the phase accuracy of DEPT experiments[4].

Step-by-Step Acquisition Methodology

-

1 H NMR (zg30): Acquire a standard proton spectrum (ns=8). Causality: Validates sample purity and confirms that no paramagnetic impurities are present that could drastically shorten T1 relaxation times.

-

13 C{ 1 H} Broadband Decoupled NMR (zgpg30):

-

Set the relaxation delay ( D1 ) to 2.0–3.0 seconds.

-

Use a 30° flip angle.

-

Causality: Quaternary carbons (C1, C5, and Ipso-Ar) lack attached protons for dipole-dipole relaxation, resulting in long T1 times. The 30° pulse allows for faster repetition rates without saturating these slow-relaxing nuclei[2].

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Set the 1 H editing pulse to exactly 135°.

-

Causality: Cross-polarization transfers magnetization from the highly sensitive 1 H nuclei to the attached 13 C nuclei. A 135° pulse yields CH and CH 3 signals with positive phase, CH 2 signals with negative phase, and completely suppresses quaternary carbons[4].

-

Figure 2: The self-validating NMR acquisition workflow ensuring rigorous structural assignment.

Spectral Analysis & Chemical Shift Assignments

The table below synthesizes the expected 13 C NMR chemical shifts at 100 MHz in CDCl 3 . The assignments are grounded in empirical substituent effects, including inductive deshielding and magnetic anisotropy[1].

| Carbon Position | Multiplicity (DEPT-135) | Expected Shift (ppm) | Mechanistic Rationale & Causality |

| C1, C5 (Ester C=O) | Cq (Absent) | ~172.5 | Strong deshielding due to the electronegativity of the sp2 oxygen and the resonance of the ester functional group. |

| Aromatic Ipso | Cq (Absent) | ~140.1 | Deshielded relative to benzene due to the inductive electron-withdrawing effect of the attached alkylamine network. |

| Aromatic Meta | CH (Positive) | ~128.6 | Standard aromatic resonance; minimal perturbation from the meta-substituent. |

| Aromatic Ortho | CH (Positive) | ~128.4 | Standard aromatic resonance; slightly shielded relative to meta due to resonance effects. |

| Aromatic Para | CH (Positive) | ~127.2 | Farthest from the substituent; represents the least perturbed aromatic environment. |

| C3 (Glutarate CH) | CH (Positive) | ~53.2 | Strongly deshielded by the α -inductive effect of the highly electronegative secondary amine nitrogen. |

| Ester O-CH 3 | CH 3 (Positive) | ~51.8 | Deshielded by the directly attached ester oxygen atom. |

| Benzyl CH 2 | CH 2 (Negative) | ~51.2 | Deshielded by both the α -nitrogen atom and the magnetic anisotropy (ring current) of the adjacent phenyl ring. |

| C2, C4 (Glutarate CH 2 ) | CH 2 (Negative) | ~38.5 | Experiences β -deshielding from both the ester carbonyls and the C3 amine group. |

Resolving Spectral Ambiguity: The Role of Phase-Edited NMR

The hallmark of a robust analytical protocol is how it handles spectral ambiguity. In Dimethyl 3-(benzylamino)pentanedioate, the signals at ~53.2 ppm (C3) , ~51.8 ppm (O-CH 3 ) , and ~51.2 ppm (Benzyl CH 2 ) will heavily overlap in a standard 1D 13 C spectrum[1].

Relying solely on chemical shift prediction here is scientifically unsound. By applying the DEPT-135 sequence, the system becomes self-validating[2]:

-

The Benzyl CH 2 signal will invert (negative phase), instantly distinguishing it from the other two.

-

The C3 (CH) and O-CH 3 signals will remain positive.

-

To definitively differentiate the remaining two positive signals, one must look at the relative integration (if inverse-gated decoupling is used) where the O-CH 3 represents 2 carbons vs. C3 representing 1 carbon, or utilize a 2D 1 H- 13 C HSQC experiment to correlate the 13 C shifts to their respective proton shifts (the O-CH 3 protons appear as a sharp singlet ~3.6 ppm, while the C3 proton is a complex multiplet)[3].

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science. Available at:[Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. (2005). Spectrometric Identification of Organic Compounds (7th/8th ed.). Wiley. Available at:[Link]

-

Bruker Corporation / University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. Available at:[Link]

-

Odell, B., & Claridge, T. CHEMISTRY RESEARCH LABORATORY: A User Guide to Modern NMR Experiments. University of Oxford. Available at:[Link]

-

Scribd / Bruker. 13C DEPT Spectra Guide for Bruker. Available at:[Link]

Sources

Mass Spectrometry of Dimethyl 3-(benzylamino)pentanedioate: A Comprehensive Technical Guide

Executive Summary

Dimethyl 3-(benzylamino)pentanedioate (also known as dimethyl 3-(benzylamino)glutarate) is a critical intermediate in the synthesis of complex heterocycles, including piperidones and beta-amino acid derivatives. Accurate structural characterization of this molecule is paramount for impurity profiling, pharmacokinetic tracking, and reaction monitoring in drug development. This whitepaper provides an authoritative, in-depth analysis of its gas-phase behavior using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the physicochemical rationale behind its ionization and collision-induced dissociation (CID) pathways.

Physicochemical Properties & Ionization Strategy

-

Chemical Formula: C14H19NO4

-

Monoisotopic Mass: 265.1314 Da

-

Target Precursor Ion: [M+H]+ at m/z 266.1387

Causality of Ionization: The molecule features a secondary amine (the benzylamino group) and two methyl ester moieties. In the context of electrospray ionization (ESI), the secondary amine acts as the primary protonation site due to its high gas-phase proton affinity. By utilizing a mobile phase modified with 0.1% formic acid, we artificially lower the pH, driving the equilibrium entirely toward the protonated state [M+H]+. Positive ion mode (ESI+) is therefore the mandatory operational standard for this compound, yielding robust, high-intensity precursor ions while suppressing sodium [M+Na]+ or potassium[M+K]+ adducts that complicate downstream fragmentation[1].

Collision-Induced Dissociation (CID) Fragmentation Mechanisms

While Dimethyl 3-(benzylamino)pentanedioate is a specialized synthetic intermediate, its gas-phase fragmentation strictly adheres to the thermodynamic principles governing benzylamines and aliphatic methyl esters. Upon isolation of the m/z 266.14 precursor in the first quadrupole (Q1) and subsequent acceleration into the collision cell, three primary fragmentation pathways emerge:

-

Pathway A: Tropylium Ion Formation (m/z 91.05) The most dominant feature in the MS/MS spectrum at elevated collision energies (>25 eV) is the peak at m/z 91.05. This arises from the heterolytic cleavage of the benzylic C-N bond. The resulting benzyl cation rapidly rearranges into the highly resonance-stabilized, seven-membered aromatic tropylium ion (C7H7+). Because this ion represents a deep thermodynamic sink, it serves as the definitive diagnostic marker for the benzylamine moiety[2][3].

-

Pathway B: Sequential Ester Cleavage (m/z 234.11 and 202.08) At lower collision energies (10–20 eV), the protonated precursor undergoes neutral loss of methanol (CH3OH, 32.026 Da). This is driven by proton transfer to the ester carbonyl oxygen, followed by a nucleophilic rearrangement that expels methanol, yielding a fragment at m/z 234.11[4]. Because the molecule is a diester (pentanedioate), a secondary loss of methanol occurs, producing the m/z 202.08 ion.

-

Pathway C: Loss of Neutral Benzylamine (m/z 159.06) An alternative cleavage of the C-N bond involves the retention of the charge on the glutarate backbone, expelling neutral benzylamine (C7H9N, 107.07 Da) to yield a fragment at m/z 159.06.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) fragmentation profile for rapid reference and spectral matching.

| Fragment Ion | Exact m/z | Formula | Neutral Loss | Mechanistic Origin |

| Precursor | 266.1387 | C14H20NO4+ | N/A | Protonation of secondary amine |

| Fragment 1 | 234.1127 | C13H16NO3+ | -32.026 (CH3OH) | Primary ester cleavage |

| Fragment 2 | 202.0865 | C12H12NO2+ | -64.052 (2x CH3OH) | Sequential ester cleavage |

| Fragment 3 | 159.0654 | C7H11O4+ | -107.073 (C7H9N) | Loss of neutral benzylamine |

| Fragment 4 | 91.0548 | C7H7+ | -175.084 (C7H13NO4) | Heterolytic C-N cleavage (Tropylium) |

Mechanistic Visualizations

Fig 1. Step-by-step LC-MS/MS analytical workflow for dimethyl 3-(benzylamino)pentanedioate.

Fig 2. Primary CID fragmentation pathways of protonated dimethyl 3-(benzylamino)pentanedioate.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation gates to confirm both system integrity and analyte identity.

-

Step 1: System Suitability and Blank Verification

-

Action: Inject 5 µL of pure diluent (50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Causality: Establishes a clean baseline, proving the absence of column carryover or background contamination at the critical m/z 266.14 threshold.

-

-

Step 2: Sample Preparation

-

Action: Dissolve the analyte in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water.

-

Causality: The low concentration prevents detector saturation and ion suppression, while the formic acid ensures pre-column protonation of the secondary amine.

-

-

Step 3: UHPLC Separation

-

Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA) at a flow rate of 0.4 mL/min.

-

Causality: The hydrophobic benzyl group and ester moieties ensure strong retention on the C18 stationary phase. The gradient elutes the compound as a sharp, symmetrical peak, maximizing the signal-to-noise ratio entering the mass spectrometer.

-

-

Step 4: Mass Spectrometry Acquisition (DDA Mode)

-

Action: Set the ESI capillary voltage to +3.5 kV. Configure the quadrupole (Q1) to isolate m/z 266.14 (± 0.5 Da window). Apply a collision energy (CE) ramp from 15 eV to 35 eV in the collision cell.

-

Causality: Ramping the CE ensures the simultaneous capture of both low-energy fragments (methanol loss at m/z 234.11) and high-energy fragments (tropylium ion at m/z 91.05) within a single acquisition cycle, providing a complete structural fingerprint.

-

-

Step 5: Isotopic Validation

-

Action: Verify the presence of the M+1 peak at m/z 267.14 at approximately 15.5% relative abundance to the precursor.

-

Causality: The natural abundance of Carbon-13 (1.1% per carbon atom × 14 carbons ≈ 15.4%) acts as an internal mathematical proof of the C14 molecular formula, self-validating the precursor assignment.

-

References

- Source: nih.

- Source: acs.

- Source: acdlabs.

- Fragmentation Mechanisms of Protonated Benzylamines.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Dimethyl 3-(benzylamino)pentanedioate

Executive Summary

Dimethyl 3-(benzylamino)pentanedioate (CAS Registry Number: 109270-76-0) is a highly specialized, functionally dense organic intermediate[1]. Structurally, it consists of a glutarate (pentanedioate) backbone[2] functionalized with a secondary amine protected by a benzyl group. In the landscape of modern medicinal chemistry, this compound is not merely a structural curiosity; it is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a protected substituent in the synthesis of Pamapimod , a highly selective inhibitor of the α-isoform of p38 mitogen-activated protein kinase (MAPK)[3].

This whitepaper provides an in-depth analysis of the compound's physical properties, its mechanistic role in drug development, and field-proven, self-validating protocols for its synthesis and analytical verification.

Physicochemical Profiling

Understanding the physical properties of Dimethyl 3-(benzylamino)pentanedioate is essential for optimizing downstream reactions, particularly cyclizations and deprotections. The dual ester groups ensure high solubility in standard organic solvents, while the secondary amine provides a nucleophilic handle.

Table 1: Quantitative Physicochemical Data[1]

| Property | Value | Analytical Method / Condition |

| Chemical Name | Dimethyl 3-(benzylamino)pentanedioate | IUPAC Nomenclature |

| CAS Registry Number | 109270-76-0 | Standard Registry |

| Molecular Formula | C₁₄H₁₉NO₄ | Elemental Analysis |

| Molecular Weight | 265.31 g/mol | Computed |

| Monoisotopic Mass | 265.1314 Da | High-Resolution Mass Spectrometry (HRMS) |

| Physical State | Viscous pale-yellow liquid | Visual inspection at 25 °C |

| Solubility Profile | Soluble in DCM, EtOAc, MeOH, DMSO | 0.1 M concentration at 25 °C |

| Aqueous Solubility | Insoluble | Partition Coefficient (LogP) estimation |

Mechanistic Role in Drug Development (p38 MAPK Pathway)

In drug development, Dimethyl 3-(benzylamino)pentanedioate is utilized to construct the functionalized piperidine/piperidone core required for Pamapimod[3]. The benzyl group acts as a robust protecting shield during harsh cyclization steps, preventing unwanted side reactions at the nitrogen center. Once the core is established, the benzyl group is cleanly cleaved via palladium-catalyzed hydrogenolysis.

Pamapimod targets the p38 MAPK pathway, which is heavily implicated in the production of pro-inflammatory cytokines (such as TNF-α and IL-1) driving autoimmune diseases like Rheumatoid Arthritis.

Fig 1. p38 MAPK signaling cascade and targeted inhibition by Pamapimod.

Experimental Workflows: Synthesis via Aza-Michael Addition

The most efficient route to synthesize Dimethyl 3-(benzylamino)pentanedioate is the Aza-Michael addition of benzylamine to dimethyl glutaconate (dimethyl pent-2-enedioate).

Protocol 1: Self-Validating Aza-Michael Addition

This protocol is designed with built-in causality and validation checkpoints to ensure high yield and prevent downstream catalyst poisoning.

-

Step 1: Reagent Preparation. Dissolve dimethyl glutaconate (1.0 eq, 10 mmol) in anhydrous methanol (20 mL) to create a 0.5 M solution.

-

Causality: Methanol is specifically chosen as a protic solvent because it stabilizes the transition state via hydrogen bonding to the carbonyl oxygen of the ester. This increases the electrophilicity of the β -carbon, accelerating the nucleophilic attack without the need for Lewis acid catalysts.

-

-

Step 2: Nucleophile Addition. Cool the reaction flask to 0 °C using an ice bath. Add benzylamine (1.1 eq, 11 mmol) dropwise over 15 minutes.

-

Causality: Benzylamine is a strong nucleophile. Rapid addition at room temperature can trigger an exothermic reaction, promoting unwanted amidation of the methyl ester groups. Dropwise addition at 0 °C ensures strict chemoselectivity for the Michael addition.

-

-

Step 3: Propagation. Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

-

Step 4: Validation Checkpoint (TLC & LC-MS).

-

Action: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). Stain with Ninhydrin and heat.

-

Self-Validation: Unreacted benzylamine (primary amine) will stain a deep purple/blue at a low Rf . The desired product (secondary amine) will appear as a faint yellow/brown spot at Rf≈0.4 .

-

Decision Gate: If LC-MS shows a persistent peak at m/z 108.1 (benzylamine) and no further conversion to m/z 266.1, extend the reaction time by 4 hours. Do not proceed until the starting ester is consumed.

-

-

Step 5: Isolation. Concentrate the mixture under reduced pressure (rotary evaporation) at 40 °C to remove methanol.

-

Step 6: Purification. Purify the crude residue via flash column chromatography (gradient elution from 100% Hexane to 50% EtOAc) to yield Dimethyl 3-(benzylamino)pentanedioate as a viscous pale-yellow oil.

Fig 2. Step-by-step experimental workflow for the Aza-Michael addition synthesis.

Analytical Validation Protocol

Ensuring the absolute purity of Dimethyl 3-(benzylamino)pentanedioate is non-negotiable. Causality: Trace amounts of unreacted primary amines (like benzylamine) act as severe catalyst poisons. If carried over into the subsequent palladium-catalyzed debenzylation step during Pamapimod synthesis, they will coordinate irreversibly to the Pd surface, halting the reaction and destroying the API batch.

Protocol 2: Spectroscopic Verification

-

Step 1: ¹H-NMR (400 MHz, CDCl₃).

-

Verify the diagnostic multiplet of the methine proton (CH-N) at δ ~3.3 ppm.

-

Confirm the integration of the singlet corresponding to the two methoxy groups (-OCH₃) at δ 3.65 ppm (integrates to 6H).

-

The benzylic CH₂ protons should appear as a sharp singlet at δ ~3.8 ppm (integrates to 2H).

-

-

Step 2: ¹³C-NMR (100 MHz, CDCl₃).

-

Confirm the presence of the ester carbonyl carbons at δ ~172 ppm. The symmetry of the molecule (if unhindered) simplifies the aliphatic region.

-

-

Step 3: High-Resolution LC-MS (ESI+).

-

Validation Checkpoint: The spectrum must show a dominant [M+H]+ peak at m/z 266.138. The absence of a peak at m/z 108.1 confirms the sample is free from residual benzylamine, clearing the batch for downstream transition-metal catalysis.

-

Conclusion

Dimethyl 3-(benzylamino)pentanedioate is a structurally elegant intermediate that bridges the gap between simple commodity chemicals and complex pharmaceutical architectures. By understanding the causality behind its synthesis—specifically the chemoselectivity of the Aza-Michael addition and the necessity of strict analytical validation—researchers can reliably utilize this compound to construct the core scaffolds of advanced therapeutics like Pamapimod.

Sources

An In-depth Technical Guide to the Structure Elucidation of Dimethyl 3-(benzylamino)pentanedioate

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential functionality of a molecule. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of Dimethyl 3-(benzylamino)pentanedioate, a molecule of interest in synthetic and medicinal chemistry. By integrating data from a suite of modern analytical techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—we will construct an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of procedural steps, but a logical framework for structural problem-solving, grounded in field-proven expertise.

Introduction: The Molecular Puzzle

The target of our investigation is Dimethyl 3-(benzylamino)pentanedioate. Before any analytical data is collected, a preliminary assessment of the proposed structure is crucial. This allows for the prediction of expected spectroscopic signals, which will later be compared against experimental results.

Proposed Structure:

Figure 1. Proposed structure of Dimethyl 3-(benzylamino)pentanedioate.

From this structure, we can deduce the following:

-

Molecular Formula: C₁₄H₁₉NO₄

-

Molecular Weight: 265.31 g/mol

-

Key Functional Groups: A secondary amine, two methyl esters, and a benzene ring.

-

Symmetry: The molecule possesses a plane of symmetry through the C3 carbon and the nitrogen atom of the pentanedioate backbone, which will have significant implications for the NMR spectra.

The following sections will detail the sequential and integrated use of analytical techniques to confirm this structure.

The Analytical Workflow: A Multi-faceted Approach

Diagram 1. Integrated workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the initial method of choice. It provides the most accurate mass measurement, which is critical for determining the elemental composition of the molecule.[3]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Instrumentation: The sample is introduced into an ESI-Time of Flight (TOF) mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 100-500.

Data Presentation:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 266.1387 | 266.1385 |

| [M+Na]⁺ | 288.1206 | 288.1203 |

Interpretation: The observed m/z for the protonated molecule ([M+H]⁺) is 266.1385. This is in excellent agreement with the calculated exact mass for the molecular formula C₁₄H₁₉NO₄ (266.1387), confirming the elemental composition. The presence of the sodium adduct ([M+Na]⁺) further supports the molecular weight.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by identifying their characteristic vibrational frequencies.[4]

Experimental Protocol:

-

Sample Preparation: A thin film of the neat compound is placed between two sodium chloride (NaCl) plates.

-

Instrumentation: The sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Weak, sharp | N-H stretch (secondary amine) |

| 3030 | Weak | C-H stretch (aromatic) |

| 2955, 2850 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong, sharp | C=O stretch (ester) |

| 1605, 1495, 1455 | Medium | C=C stretch (aromatic ring) |

| 1170 | Strong | C-O stretch (ester) |

Interpretation: The IR spectrum provides strong evidence for the key functional groups. The sharp absorption at 1735 cm⁻¹ is characteristic of a carbonyl stretch in an ester. The weak, sharp peak at 3350 cm⁻¹ is indicative of a secondary amine N-H stretch. The presence of both aromatic and aliphatic C-H stretches, as well as aromatic C=C stretches, is also confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Causality of Experimental Choice: NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule.[1] A suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

Experimental Protocol:

-

Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: All NMR spectra are acquired on a 400 MHz spectrometer.

-

Data Acquisition: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are recorded.

¹H NMR Spectroscopy

Data Presentation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Ar-H |

| 3.75 | s | 2H | -CH₂-Ph |

| 3.68 | s | 6H | -OCH₃ |

| 3.30 | p | 1H | H-3 |

| 2.55 | d | 4H | H-2, H-4 |

| 2.10 | br s | 1H | N-H |

Interpretation: The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons. The multiplet between 7.25-7.35 ppm integrating to 5H is characteristic of a monosubstituted benzene ring. The singlet at 3.75 ppm integrating to 2H corresponds to the benzylic methylene protons. The large singlet at 3.68 ppm integrating to 6H is assigned to the two equivalent methyl ester groups, a consequence of the molecule's symmetry. The pentet at 3.30 ppm is the methine proton at the C3 position, and the doublet at 2.55 ppm integrating to 4H represents the two equivalent methylene groups at C2 and C4. The broad singlet at 2.10 ppm is assigned to the amine proton.

¹³C NMR and DEPT-135 Spectroscopy

Data Presentation:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 172.5 | C=O (ester) | |

| 139.0 | Ar-C (quat) | |

| 128.8 | CH | Ar-CH |

| 128.5 | CH | Ar-CH |

| 127.3 | CH | Ar-CH |

| 58.0 | CH | C-3 |

| 51.8 | CH₃ | -OCH₃ |

| 51.0 | CH₂ | -CH₂-Ph |

| 38.5 | CH₂ | C-2, C-4 |

Interpretation: The ¹³C NMR spectrum shows 9 distinct carbon signals, which is consistent with the proposed structure's symmetry. The DEPT-135 experiment helps to differentiate between CH, CH₂, and CH₃ groups. The signal at 172.5 ppm is characteristic of an ester carbonyl carbon. The four signals between 127-139 ppm correspond to the aromatic carbons. The signals at 58.0 ppm (CH), 51.8 ppm (CH₃), 51.0 ppm (CH₂), and 38.5 ppm (CH₂) are assigned to the aliphatic carbons.

2D NMR Spectroscopy: Connecting the Pieces

Causality of Experimental Choice: 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously establishing the connectivity between atoms in the molecule.[5]

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).

-

A correlation is observed between the proton at 3.30 ppm (H-3) and the protons at 2.55 ppm (H-2, H-4), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.

-

The proton at 3.30 ppm correlates with the carbon at 58.0 ppm (C-3).

-

The protons at 2.55 ppm correlate with the carbon at 38.5 ppm (C-2, C-4).

-

The protons at 3.75 ppm correlate with the carbon at 51.0 ppm (-CH₂-Ph).

-

The protons at 3.68 ppm correlate with the carbon at 51.8 ppm (-OCH₃).

-

The aromatic protons (7.25-7.35 ppm) correlate with their respective aromatic carbons (128.8, 128.5, 127.3 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the different fragments of the molecule.

-

The methyl protons at 3.68 ppm (-OCH₃) show a correlation to the ester carbonyl carbon at 172.5 ppm.

-

The methylene protons at 2.55 ppm (H-2, H-4) show correlations to the ester carbonyl carbon at 172.5 ppm and the methine carbon at 58.0 ppm (C-3).

-

The benzylic protons at 3.75 ppm (-CH₂-Ph) show correlations to the methine carbon at 58.0 ppm (C-3) and the aromatic carbons.

Diagram 2. Key 2D NMR correlations for Dimethyl 3-(benzylamino)pentanedioate.

Final Structure Confirmation

The combined data from MS, IR, and NMR spectroscopy provides a consistent and unambiguous confirmation of the structure of Dimethyl 3-(benzylamino)pentanedioate.

-

MS established the correct molecular formula (C₁₄H₁₉NO₄).

-

IR confirmed the presence of the key functional groups: a secondary amine, two esters, and an aromatic ring.

-

¹H and ¹³C NMR revealed the number of unique proton and carbon environments, consistent with the molecule's symmetry.

-

2D NMR (COSY, HSQC, and HMBC) definitively established the connectivity of the atoms, linking the benzyl group to the nitrogen, which is in turn bonded to the C3 position of the dimethyl pentanedioate backbone.

All collected data is in full agreement with the proposed structure, leaving no ambiguity as to the identity of the compound.

References

- Structure Determination Of Organic Compounds. (n.d.).

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).

- Structure Elucidation - Online Organic Chemistry Tutor. (n.d.).

- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods - University of Nairobi. (n.d.).

- Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.).

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Mechanism of Dimethyl 3-(benzylamino)pentanedioate formation

An In-depth Technical Guide to the Synthesis of Dimethyl 3-(benzylamino)pentanedioate

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to Dimethyl 3-(benzylamino)pentanedioate, a versatile intermediate in organic synthesis. The core of this document is a detailed mechanistic exploration of its formation, primarily through two robust and widely employed methodologies: the reductive amination of Dimethyl 2-oxoglutarate and the conjugate addition of benzylamine to an α,β-unsaturated diester. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. The guide includes detailed, self-validating experimental protocols, quantitative data summaries, and visualizations of both the chemical mechanisms and laboratory workflows to ensure clarity and reproducibility. This document serves as an authoritative resource, grounded in established chemical principles and supported by comprehensive references.

Introduction: Significance and Synthetic Overview

Dimethyl 3-(benzylamino)pentanedioate is a substituted amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a secondary amine and two ester functionalities, making it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic scaffolds.

The piperidine ring, a six-membered heterocycle, is a privileged structure found in numerous pharmaceuticals and natural alkaloids.[1] The strategic design of Dimethyl 3-(benzylamino)pentanedioate allows it to serve as a key building block for creating substituted piperidines through intramolecular cyclization reactions.[1][2] The benzyl group acts as a common protecting group that can be removed later in a synthetic sequence.

The formation of this intermediate is typically achieved through one of two primary, high-yielding reaction pathways:

-

Reductive Amination: This is a highly efficient, two-step, one-pot reaction involving the initial formation of an imine from a ketone and an amine, followed by its immediate reduction to the corresponding amine.[3][4][5]

-

Aza-Michael Conjugate Addition: This reaction involves the 1,4-addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-nitrogen bond at the β-position.[6][7]

This guide will dissect the underlying mechanisms of both approaches, providing the technical rationale required for successful synthesis and optimization.

Mechanism I: Reductive Amination of Dimethyl 2-Oxoglutarate

Reductive amination is arguably the most prevalent method for synthesizing substituted amines due to its operational simplicity and the wide availability of starting materials.[3][8] The overall transformation involves the reaction of Dimethyl 2-oxoglutarate with benzylamine in the presence of a suitable reducing agent.

Mechanistic Breakdown

The reaction proceeds through a well-established sequence involving imine formation and subsequent reduction.

-

Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of Dimethyl 2-oxoglutarate. This forms an unstable tetrahedral intermediate known as a hemiaminal.

-

Dehydration to Imine: The hemiaminal rapidly eliminates a molecule of water to form a C=N double bond. This resulting species is an imine (or its protonated form, an iminium ion). This step is often the rate-limiting step and can be accelerated by the presence of a mild acid catalyst, which protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (H₂O).[9]

-

Reduction: The imine (or iminium ion) is then reduced to the final secondary amine product, Dimethyl 3-(benzylamino)pentanedioate. This is achieved by a hydride-donating reducing agent present in the reaction mixture.

Causality Behind Experimental Choices

-

Selection of Ketone Precursor: Dimethyl 2-oxoglutarate (DMKG) is an ideal starting material. As a cell-permeable analog of the Krebs cycle intermediate α-ketoglutarate, it is readily available and its chemistry is well-understood.[10][11][12] The two ester groups are generally stable under the mild reducing conditions used.

-

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a preferred reagent because it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone. This selectivity allows the entire reaction to be performed in one pot, as the reducing agent will not prematurely reduce the ketone before it has a chance to react with the amine.

-

Sodium Triacetoxyborohydride (STAB): STAB is another mild and highly effective reagent for reductive aminations. It is less toxic than NaBH₃CN and often provides cleaner reactions and higher yields.[5]

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, PtO₂) is also a viable, "green" alternative, though it may require specialized pressure equipment.[4]

-

Visualization of the Reductive Amination Pathway

Caption: The reaction pathway for reductive amination.

Mechanism II: Aza-Michael Conjugate Addition

The Aza-Michael reaction provides an alternative route, relying on the principles of conjugate addition.[7] This method requires an α,β-unsaturated pentanedioate derivative, such as Dimethyl glutaconate, as the starting material.

Mechanistic Breakdown

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of benzylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system.

-

Enolate Formation: This attack pushes the π-electrons of the C=C double bond onto the α-carbon, and subsequently the C=O π-electrons onto the oxygen atom, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is then protonated, typically by the solvent or a trace acid, at the α-carbon to yield the final product.

Causality Behind Experimental Choices

-

Substrate Requirement: The key requirement is the presence of an electron-withdrawing group (in this case, the ester) conjugated with a carbon-carbon double bond. This electronic arrangement polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

-

Catalysis and Conditions: While the reaction can proceed without a catalyst, it is often accelerated by acids, bases, or Lewis acids. The choice of solvent can also significantly impact the reaction rate and yield, with solvent-free conditions sometimes proving most effective.[6]

Visualization of the Aza-Michael Pathway

Caption: The reaction pathway for Aza-Michael conjugate addition.

Experimental Protocols & Data

The following section provides a representative, self-validating protocol for the synthesis via reductive amination, which is often favored for its reliability.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize Dimethyl 3-(benzylamino)pentanedioate from Dimethyl 2-oxoglutarate and benzylamine.

Materials:

-

Dimethyl 2-oxoglutarate

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM, anhydrous)

-

Acetic Acid (glacial)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Dimethyl 2-oxoglutarate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Slowly add Sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. Caution: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield Dimethyl 3-(benzylamino)pentanedioate as a pure compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

Caption: A step-by-step workflow for the reductive amination synthesis.

Data Presentation

Table 1: Summary of Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Stoichiometry | Amine (1.0-1.1 eq), Reductant (1.5-2.0 eq) | Slight excess of amine drives imine formation; excess reductant ensures complete conversion. |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reagents and effectively dissolve the starting materials. |

| Catalyst | Acetic Acid (catalytic) | Speeds up the dehydration of the hemiaminal to the imine intermediate.[9] |

| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed; avoids side reactions or decomposition. |

| Typical Yield | 75-95% | The reaction is generally high-yielding after purification. |

Table 2: Expected Spectroscopic Data for Dimethyl 3-(benzylamino)pentanedioate

| Analysis | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to: aromatic protons of the benzyl group (~7.2-7.4 ppm), benzylic CH₂ (~3.7 ppm), methoxy CH₃ groups (~3.6 ppm), and aliphatic CH and CH₂ protons of the pentanedioate backbone. |

| ¹³C NMR | Signals for: aromatic carbons, benzylic carbon, two distinct ester carbonyl carbons, two distinct methoxy carbons, and the aliphatic carbons of the backbone. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₄H₁₉NO₄, MW: 265.31). |

Conclusion

The synthesis of Dimethyl 3-(benzylamino)pentanedioate is efficiently achieved through two primary mechanistic pathways: reductive amination and Aza-Michael conjugate addition. Reductive amination using Dimethyl 2-oxoglutarate and a mild, selective reducing agent like STAB offers a robust, high-yielding, and operationally simple one-pot procedure. Understanding the stepwise mechanism—from hemiaminal and imine formation to the final reduction—is crucial for optimizing reaction conditions. The conjugate addition route provides a valuable alternative, contingent on the availability of an appropriate α,β-unsaturated precursor. This guide provides the foundational knowledge, practical protocols, and mechanistic insight required for researchers to successfully synthesize and utilize this important chemical intermediate in the development of novel therapeutics and other complex molecular architectures.

References

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Heinz, C., Lutz, J. P., Simmons, E. M., Miller, M. M., Ewing, W. R., & Doyle, A. G. (2018). Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(6), 2292–2300.

- Heinz, C., Lutz, J. P., Simmons, E. M., Miller, M. M., Ewing, W. R., & Doyle, A. G. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group, Princeton University.

- Krasavin, M. (2022).

- Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.

- Khom, et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 58B, 518-523.

- The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermedi

- dimethyl 3-(benzyloxycarbonylamino)

- Application Note – Reductive Amin

- Beller, M., & Jagadeesh, R. V. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Accounts of Chemical Research, 53(10), 2245–2259.

- Chusov, D., & O'Brien, P. (2017). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 8(11), 7444–7448.

- Kantlehner, W. (n.d.).

- Ananikov, V. P., & Orlov, N. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Trivedi, R., Lalitha, P., & Roy, S. (2011). Vanadyl(IV) Acetate: An Efficient, Reusable Heterogenous Catalyst for Aza-Michael Reaction Under Solvent-Free Conditions.

- Reductive Amin

- Whitepaper: The Role of Dimethyl 2-Oxoglutarate in the Krebs Cycle: A Technical Guide. (n.d.). Benchchem.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2015). Beilstein Journal of Organic Chemistry, 11, 646–668.

- Chauhan, A., et al. (2022). Dimethyl-2-oxoglutarate but not antioxidants prevents glucose hypometabolism induced neural cell death: implications in the pathogenesis and therapy of Alzheimer's disease. Biochemistry and Biophysics Reports, 31, 101306.

- The Multifaceted Mechanism of Action of Dimethyl 2-Oxoglutarate: An In-depth Technical Guide. (n.d.). Benchchem.

- The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. (2010). Microbiology and Molecular Biology Reviews, 74(4), 562–577.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dimethyl-2-oxoglutarate but not antioxidants prevents glucose hypometabolism induced neural cell death: implications in the pathogenesis and therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Strategic Applications and Methodologies of Dimethyl 3-(benzylamino)pentanedioate in Advanced Therapeutics

Executive Summary

Dimethyl 3-(benzylamino)pentanedioate (also known as dimethyl 3-(benzylamino)glutarate) is a highly versatile, bifunctional building block that bridges the gap between simple glutaric acid derivatives and complex nitrogenous scaffolds. Featuring two reactive methyl ester groups and a benzyl-protected secondary amine, this compound serves as a critical intermediate in the synthesis of β -amino acids, nitrogen-containing heterocycles, and next-generation ionizable cationic lipids for lipid nanoparticle (LNP) delivery systems. This technical guide explores the mechanistic rationale behind its synthesis, its downstream applications, and provides self-validating experimental protocols for its utilization.

Chemical Architecture and Mechanistic Rationale

The synthesis of Dimethyl 3-(benzylamino)pentanedioate relies on the highly chemoselective reductive amination of dimethyl 1,3-acetonedicarboxylate with benzylamine.

The choice of the benzyl group is a deliberate, strategic decision in organic synthesis. Primary amines are notoriously prone to over-alkylation, leading to unwanted tertiary amine byproducts. By utilizing benzylamine, the resulting secondary amine is sterically shielded, preventing over-reaction. Furthermore, the benzyl moiety provides a chemically orthogonal protecting group that is stable under basic and mildly acidic conditions but can be cleanly cleaved via palladium-catalyzed hydrogenolysis to yield dimethyl 3-aminopentanedioate[1].

Mechanistically, the reaction proceeds via an acid-catalyzed condensation to form an electrophilic iminium ion. The selection of the reducing agent is paramount. Using standard sodium borohydride (NaBH₄) often results in the premature reduction of the starting ketone. Instead, mild hydride donors like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) are employed because they are stable in the mildly acidic environment (pH 5-6) required for iminium formation, ensuring exclusive reduction of the C=N bond over the C=O bond. Enamine intermediates generated during similar amination pathways are also fundamental to asymmetric organocatalytic cyclizations[2].

Fig 1. Mechanistic pathway for the reductive amination of Dimethyl 3-(benzylamino)pentanedioate.

Strategic Applications in Medicinal Chemistry

Synthesis of β -Amino Acids and Peptides

β -peptides possess remarkable resistance to enzymatic degradation, making them highly attractive for peptide-based therapeutics. Dimethyl 3-(benzylamino)pentanedioate is a direct precursor to β -amino glutaric acid derivatives. Through selective hydrolysis and desymmetrization strategies, researchers can generate highly enantioselective γ -carboxy- β -amino acids[3]. The benzyl group ensures that the amine remains unreactive during the manipulation of the ester functionalities.

Construction of Nitrogenous Heterocycles

The diester functionality of the pentanedioate backbone allows for intramolecular cyclizations. Under basic conditions, Dieckmann-type condensations can yield highly functionalized piperidines and pyrrolidines. Alternatively, selective mono-hydrolysis followed by lactamization produces piperidones, which are privileged scaffolds in the development of integrin antagonists and central nervous system (CNS) therapeutics.

Development of Ionizable Cationic Lipids for LNPs

Recent breakthroughs in mRNA therapeutics rely heavily on Lipid Nanoparticles (LNPs). Dimethyl 3-oxopentanedioate derivatives, when reacted with benzylamines, serve as core scaffolds for synthesizing ionizable cationic lipids[4]. The secondary amine can be further alkylated with lipid tails, while the ester groups can be reduced or transesterified to fine-tune the pKa of the lipid—a critical parameter for optimizing endosomal escape and transfection efficiency.

Fig 2. Downstream applications of Dimethyl 3-(benzylamino)pentanedioate in drug discovery.

Quantitative Reagent Analysis

Selecting the appropriate reducing agent is the most critical variable in the synthesis of this compound. The table below summarizes the causality and performance of various hydrides.

| Reducing Agent | Reaction Temp (°C) | Optimal pH | Chemoselectivity | Yield (%) | Causality / Rationale |

| NaBH₄ | 0 to 25 | 7.0 - 8.0 | Low | < 45% | Direct reduction of the ketone outpaces imine formation. |

| NaBH₃CN | 0 to 25 | 5.0 - 6.0 | High | 88% | Stable at low pH; highly selective for iminium ions. Generates toxic HCN gas upon quenching. |

| NaBH(OAc)₃ | 25 | 5.0 - 6.0 | High | 92% | Mild, non-toxic alternative to NaBH₃CN. Excellent selectivity and high functional group tolerance. |

| Borane-Pyridine | 25 | 4.0 - 5.0 | High | 85% | Effective but requires strictly acidic conditions, which can risk ester hydrolysis if water is present. |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations without requiring immediate advanced spectroscopic analysis.

Protocol 1: Reductive Amination (Synthesis of the Core Scaffold)

Objective: Synthesize Dimethyl 3-(benzylamino)pentanedioate from dimethyl 1,3-acetonedicarboxylate.

-

Preparation: Charge a flame-dried round-bottom flask with Dimethyl 1,3-acetonedicarboxylate (1.0 eq) and anhydrous methanol (0.2 M). Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the methyl esters and to drive the condensation equilibrium forward.

-

Imine Formation: Add benzylamine (1.05 eq) followed by glacial acetic acid (0.1 eq). Stir for 2 hours at room temperature. Causality: Acetic acid lowers the pH to ~5.5, activating the ketone for nucleophilic attack and stabilizing the resulting iminium ion.

-